Lamellarin O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H23NO6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 3,4-bis(4-hydroxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-33-22-13-7-18(8-14-22)24(31)16-28-15-23(17-3-9-20(29)10-4-17)25(26(28)27(32)34-2)19-5-11-21(30)12-6-19/h3-15,29-30H,16H2,1-2H3 |
InChI Key |
ZKZZSWDOUMIDBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=C(C(=C2C(=O)OC)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonyms |
lamellarin O lamellarin-O |
Origin of Product |
United States |
Isolation and Biogeographical Distribution
Natural Sources of Lamellarin Alkaloids
Lamellarins have been isolated from diverse marine organisms, including mollusks, ascidians (tunicates), and sponges. rsc.orgmdpi.comnih.govresearchgate.net
Mollusks
The first lamellarins, specifically lamellarins A-D, were initially isolated in 1985 from the methanol (B129727) extracts of the marine prosobranch mollusk Lamellaria sp., collected in Palau. mdpi.comnih.govmdpi.compublish.csiro.au Marine prosobranch molluscs, such as the small slug-like sea snail Lamellaria sp., are known to utilize bioactive compounds for both feeding and defense. mdpi.com
Ascidians (Tunicates)
Ascidians, also known as tunicates, are another significant source of lamellarin alkaloids. Lamellarins E-H were identified in 1988 from the marine ascidian Didemnum chartaceum found in the Indian Ocean. mdpi.comnih.govpublish.csiro.au Subsequent investigations of ascidians have yielded numerous other lamellarins. For instance, lamellarins I-M and lamellarin N triacetate were isolated from a Didemnum sp. collected off the North Queensland coast and the Great Barrier Reef in Australia. mdpi.comnih.govpublish.csiro.au Lamellarin Z and sulfated derivatives of other lamellarins have also been isolated from the Australian ascidian Didemnum chartaceum. mdpi.commdpi.com Further examples include lamellarins isolated from Didemnum sp. and Didemnum obscurum from the Indian Ocean. mdpi.com
Sponges
Marine sponges are prolific producers of natural products, including lamellarin alkaloids. mdpi.comnih.govresearchgate.net Lamellarins have been isolated from various sponge species across different regions. The Australian marine sponge Dendrilla cactos has been identified as a source of several lamellarins, including Lamellarin O. nih.govpublish.csiro.aunih.gov Another Australian marine sponge, Ianthella sp., has also yielded this compound. nih.govnih.govresearchgate.net
Specific Isolation of this compound
This compound is a Type III lamellarin characterized by its unfused pyrrole (B145914) structure. rsc.orgnii.ac.jpmdpi.com Its isolation has been specifically reported from certain marine sponge species found in Australian waters.
Australian Marine Sponge Dendrilla cactos
This compound was first isolated in 1994 from a specimen of the southern Australian marine sponge Dendrilla cactos. nih.govpublish.csiro.auresearchgate.netresearchgate.net This specimen was collected during trawling operations in Bass Strait, Australia. publish.csiro.au The crude ethanol (B145695) extract of this sponge exhibited mild antibiotic activity, which prompted the isolation of its aromatic metabolites, including this compound and Lamellarin P. publish.csiro.au Lamellarins Q and R were also subsequently obtained from a geographically distinct recollection of Dendrilla cactos harvested off the coast of New South Wales, Australia. nih.govresearchgate.net
Australian Marine Sponge Ianthella sp.
More recently, this compound has also been isolated from another Australian marine sponge, Ianthella sp. nih.govnih.govresearchgate.net A study evaluating the properties of alkaloids from a southern Australian marine sponge, Ianthella sp. (CMB-01245), identified this compound among the suite of isolated compounds. nih.govnih.govresearchgate.net
Here is a table summarizing the natural sources of this compound discussed:
| Source Organism | Type | Collection Location | Lamellarins Isolated (including O) |
| Dendrilla cactos | Marine Sponge | Bass Strait, Australia | This compound, Lamellarin P nih.govpublish.csiro.au |
| Dendrilla cactos | Marine Sponge | Coast off Durras, New South Wales, Australia | Lamellarin Q, Lamellarin R nih.govresearchgate.net |
| Ianthella sp. (CMB-01245) | Marine Sponge | Southern Australia | This compound, Lamellarin R, Ianthellidones A-F nih.govnih.govresearchgate.net |
Biosynthetic Pathways
General Overview of Lamellarin Biosynthesis
The lamellarin alkaloids are biomimetically proposed to be biosynthetically derived from the enzymatic transformation of aromatic amino acids, particularly tyrosine and 3,4-dihydroxyphenylalanine (DOPA). researchgate.netresearchgate.netrsc.org This suggests a pathway involving the assembly of the characteristic polyaromatic ring system, including the central pyrrole (B145914) scaffold and the peripheral phenyl rings. researchgate.net The structural diversity observed among lamellarins, arising from variations in oxygenation and O-substitution patterns, is a result of these biosynthetic processes. mdpi.com While detailed enzymatic steps for the biosynthesis of Lamellarin O specifically are not extensively documented in the search results, the general pathway for lamellarins involves the construction of the 3,4-diarylpyrrole core. mdpi.comresearchgate.net Synthetic strategies for constructing the pyrrole ring, such as the Barton-Zard reaction or three-component reactions, have been employed in the total synthesis of lamellarins, including this compound, which provides insights into potential biosynthetic logic. rsc.orgnih.govrsc.org
Role of 2-Amino-3-(3′,4′-dihydroxyphenyl)propionic Acid (DOPA) in Alkaloid Precursor Formation
2-Amino-3-(3′,4′-dihydroxyphenyl)propionic acid, commonly known as DOPA, plays a crucial role as a precursor in the biosynthesis of various alkaloids, including the lamellarins. researchgate.netresearchgate.netrsc.org DOPA is an aromatic amino acid that is biosynthesized from tyrosine by the enzyme tyrosine hydroxylase in some organisms. wikipedia.org It serves as a key building block for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) in animals wikipedia.org, and in some plants, it is a precursor for betalains (B12646263) wikipedia.org. In the context of lamellarin biosynthesis, DOPA provides the dihydroxyphenyl moieties that are characteristic substituents on the pyrrole core and peripheral rings of these alkaloids. researchgate.netresearchgate.net The incorporation of DOPA or tyrosine units, followed by various enzymatic modifications such as decarboxylation, oxidation, and coupling reactions, is central to the formation of the complex polycyclic structures of lamellarins. researchgate.netresearchgate.net The specific enzymes and detailed mechanisms by which DOPA is converted into the intermediates that assemble into the lamellarin scaffold are areas of ongoing research in natural product biosynthesis.
Synthetic Methodologies and Strategies
Rationale for Chemical Synthesis
The chemical synthesis of lamellarin O and related lamellarins is driven by several key factors. Firstly, the isolation of these compounds from natural marine sources typically yields only small quantities, which are insufficient for extensive biological evaluation and further development. nih.govresearchgate.net Secondly, the diverse and potent biological activities associated with lamellarins, such as cytotoxicity and multidrug resistance reversal, highlight their potential as therapeutic agents, necessitating reliable and scalable synthetic routes to access these compounds and their analogues. rsc.orgnih.govnih.gov Furthermore, the complex molecular architecture of this compound presents significant synthetic challenges, stimulating the development of novel and efficient chemical methodologies for the construction of polysubstituted pyrroles and fused ring systems. researchgate.netnih.gov
Evolution of Total Synthesis Approaches for Lamellarins
The total synthesis of lamellarins has evolved significantly since the first syntheses were reported. Early approaches to the lamellarin framework and related compounds utilized strategies such as the reaction of pyrrole (B145914) with trichloroacetyl chloride followed by iodination and subsequent cross-coupling reactions. mdpi.com Heterocyclic azadiene Diels-Alder reactions have also been employed for the construction of the pyrrole core in the synthesis of related compounds like ningalin A. mdpi.comnih.gov Over time, more sophisticated and efficient methods have been developed, including N-ylide-mediated pyrrole formation, electrocyclic ring closures, and various metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.govmdpi.comnih.govmdpi.comnih.govnii.ac.jp The development of these strategies has aimed at improving yields, reducing the number of steps, and enhancing the regioselectivity and stereospecificity of the key bond-forming reactions. nih.gov
Specific Total Synthesis of this compound
The total synthesis of this compound, a type III lamellarin alkaloid, has been achieved through various synthetic strategies, with a key focus on the construction of its central pyrrole core. rsc.orgnih.govresearchgate.net
Pyrrole Core Construction Approaches
The construction of the highly substituted pyrrole ring found in this compound is a critical step in its total synthesis. Several methodologies have been developed for this purpose, each offering distinct advantages. rsc.orgnih.govresearchgate.net
Barton-Zard Reaction Applications
The Barton-Zard reaction is a prominent method employed in the synthesis of the pyrrole core of this compound and other type III lamellarins. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net This reaction typically involves the condensation of a nitroalkene with an α-isocyano ester in the presence of a base to form a pyrrole ring. rsc.orgnih.govresearchgate.net For instance, in one synthesis of this compound, a key intermediate methyl-3,4-diarylpyrrole-2-carboxylate was successfully constructed using the Barton-Zard reaction between a nitrostilbene derivative and methyl isocyanoacetate with K₂CO₃ as the base in methanol (B129727). rsc.orgnih.govresearchgate.net This approach has proven effective for assembling the required substitution pattern on the pyrrole core. rsc.orgnih.govresearchgate.net
Three-Component Reaction Strategies
Three-component reactions have also been utilized to construct the pyrrole or pyrrolidine (B122466) scaffold, which can then be elaborated to the lamellarin core. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net One strategy involves the reaction of a chalcone (B49325), an aldehyde (such as benzaldehyde), and a glycine (B1666218) ester (like glycine methyl ester) to form a highly substituted pyrrolidine ring. rsc.orgnih.govresearchgate.netresearchgate.net This pyrrolidine can subsequently be oxidized to yield the desired pyrrole derivative. rsc.orgnih.govresearchgate.netresearchgate.net The mechanism of this reaction is proposed to involve a [3+2] cycloaddition between the chalcone and an in situ generated 1,3-dipolar N-benzylidene glycine methyl ester. rsc.orgnih.gov This method provides a modular approach to access highly substituted pyrrole analogues. rsc.orgnih.govresearchgate.net
N-Desilylation and Stille Cross-Coupling Methods
Another strategy for constructing the substituted pyrrole core and completing the synthesis of this compound involves N-desilylation followed by Stille cross-coupling reactions. mdpi.comnih.govnii.ac.jpresearchgate.net In one reported synthesis, an N-TIPS-protected pyrrole was subjected to tribromination, followed by halogen-lithium exchange and quenching to introduce a carboxylate group. mdpi.comnih.govresearchgate.netchim.it To prevent O-alkylation in subsequent steps towards this compound, an N-desilylation step was performed first. mdpi.comnih.govresearchgate.net This was followed by twofold Stille cross-coupling with an appropriate aryl stannane (B1208499) to introduce the aryl substituents at the desired positions on the pyrrole ring. mdpi.comnih.govnii.ac.jpresearchgate.netchim.it The resulting diarylated pyrrole intermediate was then carried forward through N-alkylation and final deprotection steps to afford this compound. mdpi.comnih.govnii.ac.jpresearchgate.net While effective, achieving differentially diarylated pyrroles using this specific twofold Stille coupling approach was reported to be challenging. mdpi.comresearchgate.net
Intermediate Compounds in this compound Synthesis
The synthesis of this compound involves several key intermediate compounds. One common strategy involves the construction of the pyrrole core using reactions like the Barton-Zard reaction rsc.orgnih.gov. For instance, a reported synthesis of this compound utilized the Barton-Zard reaction between a nitrostilbene and methyl isocyanoacetate to furnish a key intermediate, a 3,4-diarylpyrrole-2-carboxylate rsc.orgnih.gov. This pyrrole intermediate is then subjected to further transformations, such as N-alkylation, to build the complete this compound structure rsc.orgnih.gov.
Another synthetic route to this compound involved the N-alkylation of a pyrrole intermediate with 2-bromo-1-(4-methoxyphenyl)ethan-1-one rsc.org. Subsequent debenzylation of the protected intermediate yielded this compound rsc.orgnih.gov.
Data regarding specific intermediate compounds and their yields in selected this compound syntheses are presented in the table below:
| Intermediate Compound | Reaction Step Leading to Intermediate | Reported Yield (%) | Source |
| Nitrostilbene (e.g., compound 16) | Suzuki coupling of a brominated compound with boronic acid | 75 | rsc.org |
| Benzyl-3,4-diarylpyrrole-2-carboxylate (e.g., 17) | Barton-Zard reaction of nitrostilbene with methyl isocyanoacetate | 78 | rsc.org |
| N-alkylated pyrrole (e.g., 18) | N-alkylation of pyrrole 17 with 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 81 | rsc.org |
| Methyl-3,4-diarylpyrrole-2-carboxylate (e.g., 7) | Barton-Zard reaction of nitrostilbene with methyl isocyanoacetate | 76 | nih.gov |
| N-alkylated pyrrole (e.g., 10, precursor to Lukianol A) | N-alkylation of pyrrole 7 with 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 70 | rsc.org |
Challenges in Selective Demethylation
Selective demethylation is often a necessary step in the synthesis of this compound, as many synthetic routes utilize methoxy-protected phenol (B47542) groups that need to be deprotected to reveal the free hydroxyl groups present in the final natural product rsc.orgsci-hub.se. However, achieving selective demethylation in the presence of multiple methoxy (B1213986) groups within the complex lamellarin structure can be challenging rsc.orgsci-hub.se.
One study explicitly mentions the difficulty in selectively demethylating a pyrrole intermediate bearing two 4-methoxyphenyl (B3050149) groups to directly obtain this compound rsc.org. Attempts using various demethylation agents such as BBr₃, AlCl₃, and LiCl under different reaction conditions failed to yield the desired this compound in acceptable yield rsc.org. This highlights the challenge of selectively cleaving specific methyl ether linkages while leaving others intact or avoiding unwanted side reactions rsc.orgsci-hub.se. The need for protecting groups other than methyl ethers on the hydroxyl groups destined to be free in this compound was suggested to be inevitable for the successful preparation of the compound rsc.org.
Another review mentions that BCl₃ can be a selective reagent for the cleavage of benzyl (B1604629) or isopropyl ethers in lamellarin precursors without affecting methyl ethers, while BBr₃ is effective for removing methyl ethers nih.gov. This underscores the delicate balance required in choosing appropriate reagents and conditions for selective deprotection steps in lamellarin synthesis nih.govnih.gov.
| Compound Name | PubChem CID |
| This compound | To be found |
| N-(TIPS)pyrrole | To be found |
| Methyl isocyanoacetate | 45322475 |
| 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 2749114 |
| Lamellarin Q | 44559527 |
| Lukianol A | To be found |
| Lamellarin R | To be found |
| BBr₃ | 6495293 |
| AlCl₃ | 24516 |
| LiCl | 6269 |
| BCl₃ | 25106 |
| Lamellarin D | 9892144 |
| Lamellarin H | 10152378 |
| Lamellarin G trimethyl ether | 11883550 |
| Lamellarin N | 5481591 |
| 2-bromopropane | 6368 |
| N-methylpyrrole | 6900 |
| Methyl chloroformate | 7901 |
| Benzyl bromide | 7504 |
| Isopropyl bromide | 6368 |
| Methyl iodide | 6377 |
| Benzyl alcohol | 31100 |
| Isopropyl alcohol | 3776 |
| Methanol | 887 |
| p-methoxy-β-nitrostyrene | 637968 |
| p-methoxybenzeneboronic acid | 584831 |
| K₂CO₃ | 6911 |
| Methyl 3,4-diarylpyrrole-2-carboxylate (example) | To be found |
| Nitrostilbene (example) | To be found |
Structure Activity Relationship Sar Studies of Lamellarin O and Analogues
Key Structural Determinants for Biological Activity of Lamellarin O
Research has focused on identifying specific parts of the this compound molecule that are critical for its activity.
Methoxy-acetophenone Moiety Importance in BCRP Inhibition
Structure-activity relationship analyses have indicated that the methoxy-acetophenone moiety of this compound is a critical determinant for its BCRP inhibitory activity. nih.govmdpi.comnih.gov Studies involving natural products and synthetic analogues have supported this finding. nih.govnih.gov While this moiety appears essential for delivering BCRP inhibitory activity, it is not sufficient on its own to produce the effect. nih.gov In silico docking studies of this compound into the drug-binding cavity of human ABCG2 (BCRP) have provided further support for SAR analyses, revealing potential hydrogen bonding interactions involving phenolic residues of this compound within the binding site. nih.gov
Comparative SAR with Other Lamellarin Types
Lamellarins are broadly classified into different structural types, with Type I lamellarins possessing a fused pentacyclic core and Type II lamellarins, including this compound, having a non-fused pyrrolic structure. nih.govnii.ac.jpnih.gov While many pentacyclic lamellarins, such as Lamellarin D, are known for their potent cytotoxicity and topoisomerase I inhibition, this compound is generally less cytotoxic but is notable for its activity in reversing multidrug resistance by inhibiting efflux pumps like P-gp and BCRP. nih.govmdpi.comresearchgate.net This suggests distinct mechanisms of action and SARs between the different lamellarin types. Comparative SAR studies highlight that the structural differences, particularly the presence of the fused pentacyclic system in Type I lamellarins versus the open-chain nature of the diarylpyrrole core in Type II lamellarins like this compound, contribute to their differing biological profiles. nih.govnii.ac.jp
Analogues Design and Synthesis for SAR Elucidation
The design and synthesis of this compound analogues have been undertaken to further delineate the SAR and to explore compounds with potentially enhanced or altered biological activities. nih.govnih.govrsc.org Synthetic strategies often involve modifying the core pyrrole (B145914) structure or the attached aryl rings. rsc.orgwits.ac.za
Pyrrole-Pyrazole Isosteric Exchange in this compound Analogues
Isosteric exchange of the central pyrrole ring with a pyrazole (B372694) ring has been explored in the design of this compound analogues. nih.govdntb.gov.uarsc.orgresearchgate.netktu.edu This approach aims to create derivatives with structural similarities to this compound but with potentially different electronic configurations and physicochemical properties. nih.govresearchgate.netktu.edu Libraries of pyrazole-based this compound analogues have been synthesized and evaluated for their biological activity, such as cytotoxicity against cancer cell lines. nih.govdntb.gov.uarsc.orgresearchgate.netresearchgate.net This type of modification can influence properties like metabolic stability. nih.govktu.edu
Modifications Influencing Lipophilicity and Polarity
Modifications to the structure of this compound analogues can alter their lipophilicity and polarity, which in turn affect their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. wits.ac.zaresearchgate.netrsc.orgwgtn.ac.nz For example, the N-substitution pattern on a pyrazole ring in analogues resulting from pyrrole-pyrazole exchange has been shown to influence lipophilicity. nih.govresearchgate.netrsc.org Introducing hydrophilic or lipophilic groups can modulate the compound's ability to cross cell membranes and reach its target site. wits.ac.za Strategies like introducing halogen atoms or converting nitro groups to anilines have been explored to tune lipophilicity and polarity. wits.ac.za
Mechanistic Investigations of Biological Activities
General Biological Activities of Lamellarin Alkaloids (Pre-clinical, Molecular Level)
The lamellarin alkaloid family demonstrates several key biological activities in pre-clinical settings.
Cytotoxicity in Cancer Cell Lines
Many lamellarin alkaloids exhibit significant cytotoxic activity against various cancer cell lines. mdpi.commdpi.com This suggests their potential as anti-cancer agents by inducing cell death or inhibiting cancer cell proliferation. Lamellarin D, for instance, is noted for its strong cytotoxic activity against tumor cell lines. wikipedia.orgwikiwand.com
Multi-Drug Resistance (MDR) Reversal Activity
A notable property of lamellarin alkaloids is their ability to reverse multi-drug resistance (MDR) in cancer cells. mdpi.commdpi.com MDR is a major challenge in cancer chemotherapy, where cancer cells develop resistance to multiple therapeutic drugs. The capacity of lamellarins to overcome this resistance mechanism is of significant interest for improving the effectiveness of existing cancer treatments.
Enzyme Inhibition
Lamellarin alkaloids have been shown to inhibit various enzymes, contributing to their biological effects. mdpi.com For example, Lamellarin D is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. wikipedia.orgwikiwand.com Other enzyme targets have also been explored within the lamellarin family, including HIV-1 integrase. mdpi.comwikipedia.org
Molecular Mechanisms of Action for Lamellarin O
The biological activities of this compound are mediated through specific molecular mechanisms.
Inhibition of ATP Binding Cassette (ABC) Transporters
This compound, like some other lamellarins, is known to inhibit ATP Binding Cassette (ABC) transporters. These transporters are membrane proteins that play a significant role in the efflux of drugs from cells, and their overexpression is often associated with MDR in cancer. mdpi.com By inhibiting these transporters, this compound can prevent the pumping of chemotherapy drugs out of cancer cells, thereby restoring or enhancing the drugs' intracellular concentration and effectiveness.
P-glycoprotein (P-gp) Inhibition
A key ABC transporter inhibited by this compound is P-glycoprotein (P-gp), also known as ABCB1. mdpi.com P-gp is one of the most well-characterized transporters involved in MDR. Inhibition of P-gp by this compound can lead to increased accumulation of P-gp substrate drugs within resistant cancer cells, making them more susceptible to chemotherapy. mdpi.com
Breast Cancer Resistance Protein (BCRP) Inhibition
This compound has been identified and characterized as a selective inhibitor of Breast Cancer Resistance Protein (BCRP), also known as ABCG2. researchgate.netnih.govnih.gov BCRP is an ATP-binding cassette (ABC) transporter that plays a significant role in extruding various drugs from cells, contributing to the development of multidrug resistance in cancer. researchgate.netnih.gov Studies utilizing fluorescent accumulation and efflux assays, supported by cell flow cytometry and MDR reversal assays, have demonstrated the inhibitory effect of this compound on BCRP-mediated drug efflux. researchgate.netnih.gov Structure-activity relationship analyses suggest that the methoxy-acetophenone moiety of this compound is a critical determinant of its BCRP inhibitory activity. mdpi.com In silico docking studies further support these findings, revealing potential hydrogen bonding interactions between this compound and residues within the drug-binding cavity of human ABCG2, such as Arg482, Met515, Tyr570, and Tyr464. researchgate.net These interactions are thought to be crucial for the observed BCRP inhibition. researchgate.net Importantly, this compound's inhibitory activity against BCRP does not appear to involve decreasing the cellular expression levels of the transporter, suggesting a mechanism of action as a small molecule inhibitor of BCRP function. researchgate.netnih.gov
Impact on Drug Efflux in Cancer Cells
Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp, ABCB1) and BCRP, poses a significant challenge in cancer chemotherapy. researchgate.netmdpi.comgoogle.com this compound has demonstrated the ability to reverse this resistance by inhibiting these efflux mechanisms. Specifically, this compound has been shown to efficiently reverse P-gp-mediated doxorubicin (B1662922) resistance and BCRP-mediated efflux of mitoxantrone (B413) in cancer cells. mdpi.com While this compound is a selective inhibitor of BCRP-mediated drug efflux, it also exhibits moderate inhibitory activity against P-gp. researchgate.netresearchgate.net This dual activity contributes to its potential in overcoming MDR. Studies using cell lines overexpressing these transporters, such as SW620 Ad300 cells (P-gp) and NCI-H460/MX20 cells (BCRP), have provided evidence for this compound's effectiveness in reversing drug efflux and restoring sensitivity to chemotherapeutic agents. researchgate.netnih.gov
Cellular Effects and Cell Cycle Modulation of Analogues (e.g., G2/M-phase arrest)
While the primary focus is on this compound, research on its analogues provides insights into potential cellular effects and mechanisms. Studies on pyrazole-based this compound analogues have investigated their in vitro cytotoxicity against various human colorectal cancer cell lines, including HCT116, HT29, and SW480. rsc.orgnih.govresearchgate.net These analogues have demonstrated antiproliferative activity in the low micromolar range. rsc.orgresearchgate.net Investigations into the mode of action of the most potent analogues revealed that cell death was triggered in a non-necrotic manner. rsc.orgnih.govresearchgate.net Furthermore, these analogues were found to induce cell cycle arrest, predominantly in the G2/M phase, in a dose-dependent manner in HCT116 cells. rsc.orgnih.govresearchgate.netresearchgate.net An increase in the G1 phase was also observed. rsc.orgnih.gov This modulation of the cell cycle, particularly the induction of G2/M arrest, is a key mechanism by which these compounds exert their cytotoxic effects.
Here is a table summarizing the effect of representative pyrazole-based this compound analogues on the cell cycle distribution of HCT116 cells:
| Compound | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 49.5 ± 1.8 | - | 14.2 ± 1.1 |
| 6c | 5 | 63.2 ± 1.4 | - | 25.0 ± - |
| 6m | 5 | 61.0 ± 1.8 | - | - |
Note: Data for S phase and specific G2/M percentage for compound 6m at 5 µM were not available in the provided snippets.
Current Understanding of Polypharmacological Profiles
The biological activities of lamellarins, including this compound, are often attributed to their polypharmacological nature, meaning they can interact with multiple molecular targets. mdpi.comresearchgate.net While this compound is particularly noted for its selective BCRP inhibition and its ability to reverse multidrug resistance mediated by both BCRP and P-gp, the broader class of lamellarins has been shown to exhibit a range of activities. researchgate.netnih.govmdpi.comresearchgate.net These include inhibition of topoisomerase I, interaction with DNA, direct effects on mitochondria leading to apoptosis, and inhibition of various protein kinases relevant to cancer. mdpi.commdpi.comnih.govresearchgate.netnih.gov Lamellarin D, a well-studied member of the family, is known for its potent inhibition of both nuclear and mitochondrial topoisomerase I and its ability to directly interfere with mitochondria to trigger cell death. mdpi.comresearchgate.netnih.gov While the specific polypharmacological profile of this compound is still being fully elucidated, its demonstrated effects on drug efflux transporters highlight a key aspect of its activity. The study of lamellarin analogues, which show effects on cell cycle modulation, further underscores the potential for this class of compounds to interact with multiple cellular pathways. rsc.orgnih.govresearchgate.net The design of new analogues often aims to explore and optimize these polypharmacological interactions for enhanced therapeutic effects or improved selectivity. mdpi.comnih.gov
Preclinical Pharmacological Evaluation and Therapeutic Potential
In Vitro Cytotoxicity Studies on Cancer Cell Lines (focus on Lamellarin O)
This compound has been investigated for its cytotoxic effects on various cancer cell lines. While some lamellarins, particularly the condensed penta/hexa cyclic derivatives, show potent cytotoxicity, this compound, a trisubstituted pyrrole (B145914) open form, is generally reported to be less efficient with IC₅₀ values typically above 10 μM. mdpi.comnih.gov
Efficacy in Colorectal Cancer Cell Lines (e.g., SW620, SW620/Ad300, HCT116, HT29, SW480)
Studies have specifically evaluated the cytotoxicity of this compound against colorectal cancer cell lines. This compound exhibited moderate cytotoxicity against the colorectal cancer cell line SW620 and its multi-drug resistant daughter cell line SW620/Ad300, with reported IC₅₀ values of 20.0 μM and 22.3 μM, respectively. nih.govrsc.org
While this compound itself showed moderate activity, the synthesis and investigation of pyrazole-based analogues of this compound have been conducted to explore improved cytotoxic potential against human colon cancer cell lines HCT116, HT29, and SW480. researchgate.netrsc.org Some of these synthesized analogues demonstrated inhibition of cell proliferation in the low micromolar range against these cell lines. rsc.orgrsc.org For instance, certain ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates showed activity in the low micromolar range towards all tested cell lines (HCT116, HT29, and SW480), with some exhibiting slightly higher cytotoxicity against SW480 cells. nih.gov
Below is a table summarizing some reported cytotoxicity data for this compound in colorectal cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference |
| SW620 | 20.0 | nih.govrsc.org |
| SW620/Ad300 | 22.3 | nih.govrsc.org |
Reversal of Chemosensitivity in Drug-Resistant Cancer Models
A significant area of research for this compound is its ability to reverse chemosensitivity in drug-resistant cancer models. This compound has been identified as an inhibitor of the multi-drug resistance efflux pump P-glycoprotein (P-gp) and a selective inhibitor of BCRP-mediated drug efflux. mdpi.comnih.govfrontiersin.orgnih.gov This property makes this compound particularly interesting as it can efficiently reverse P-gp-mediated doxorubicin (B1662922) resistance and BCRP-mediated efflux of mitoxantrone (B413) in cancer cells. mdpi.comnih.gov
Studies have shown that this compound increases the intracellular accumulation of P-gp transporting drugs like doxorubicin in SW620/DOX300 cells by blocking the binding site. frontiersin.orgnih.gov The sensitivity of doxorubicin has been reported to increase up to 5-fold in colon adenocarcinoma cells (SW620 DOX300) when treated with this compound at a concentration of 15 μM. researchgate.net Structure-activity relationship analyses suggest that the methoxy-acetophenone moiety of this compound is a critical determinant of its BCRP inhibitory activity. mdpi.com
Broader Biological Spectrum of Related Lamellarin Compounds
The lamellarin family, encompassing over 70 naturally occurring and related pyrrole-derived alkaloids, exhibits a diverse range of biological activities beyond the specific effects of this compound. nih.gov These activities include cytotoxicity and antitumor activity, reversal of multidrug resistance (MDR), HIV-1 integrase inhibition, antibiotic activity, human aldose reductase (h-ALR2) inhibition, cell division inhibition, immunomodulation, antioxidant activity, and feeding deterrence. nih.gov
Lamellarin D, for instance, is a potent cytotoxic agent and a topoisomerase I inhibitor. researchgate.netwikiwand.comwikipedia.org Other lamellarins, such as lamellarins C and U, have demonstrated potent cytotoxicity against a panel of human tumor cell lines. nih.gov Lamellarin I has been shown to reverse multidrug resistance by directly inhibiting P-gp-mediated drug efflux. mdpi.comnih.gov Lukianol A, a natural cyclized lactone of this compound, is known for its cytotoxicity against human epidermoid carcinoma cell lines. nih.govrsc.org The diverse biological profiles of related lamellarin compounds highlight the potential of this structural class for various therapeutic applications. ontosight.aimdpi.comfrontiersin.org
Considerations for Preclinical Development
The preclinical development of this compound and its analogues requires careful consideration of several factors to facilitate their potential translation into therapeutic agents. While this compound itself shows promise in reversing drug resistance, its moderate cytotoxicity might necessitate the development of more potent analogues or its use in combination therapies. mdpi.comnih.gov
Considerations for preclinical development include manufacturing feasibility, formulation ease for specific routes of administration, stability testing, and strategies for scale-up. altasciences.com The synthesis of lamellarins and their analogues, including this compound, has been an active area of research, with various synthetic methods developed to increase their availability for research and potential therapeutic applications. ontosight.aimdpi.comresearchgate.net The ability to synthesize these compounds is crucial for providing sufficient quantities for thorough preclinical investigation.
Evaluating the pharmacokinetics and pharmacodynamics of this compound and its derivatives in relevant preclinical models is essential. While in vitro studies provide valuable insights into cytotoxicity and resistance reversal, in vivo studies are necessary to assess efficacy, safety, and drug disposition in a complex biological system. The potential for off-target effects and toxicity needs to be thoroughly evaluated during preclinical testing.
The diverse biological activities observed within the lamellarin family suggest that different analogues might be pursued for distinct therapeutic applications (e.g., direct cytotoxicity vs. MDR reversal). nih.gov Therefore, a comprehensive understanding of the structure-activity relationships is crucial for guiding the selection and optimization of lamellarin compounds for specific preclinical development paths.
Emerging Research Directions and Future Prospects
Advancements in Synthetic Chemistry for Novel Analogues
Significant efforts have been dedicated to the synthesis of lamellarins and their analogues to explore their potential as therapeutic agents. Various synthetic strategies have been developed for constructing the central pyrrole (B145914) core, a common feature of lamellarin compounds. These approaches include the Barton-Zard reaction and three-component reactions rsc.orgnih.gov. Functionalization of a simple pyrrole core and the synthesis of functionalized pyrrole moieties from appropriate precursors are two main strategies employed nih.gov.
Researchers have synthesized libraries of lamellarin O analogues, including pyrazole-based derivatives, to investigate their properties rsc.org. These synthetic routes often involve steps such as bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling reactions rsc.orgcore.ac.uk. The development of more efficient and environmentally friendly synthetic methods for lamellarin type III alkaloids, including this compound, and their analogues remains an active area of research nih.gov. For example, a metal-free synthesis of ethyl-3,4-diarylpyrrole-2-carboxylate has been reported and applied in the synthesis of lamellarin Q, a precursor for this compound analogues nih.gov.
Targeted Drug Design and Development Based on SAR
Structure-Activity Relationship (SAR) studies are crucial for targeted drug design based on this compound. These studies aim to identify the structural features responsible for its observed biological activities, particularly its ability to reverse MDR. Research indicates that the methoxy-acetophenone moiety in this compound is a critical determinant of its activity against the breast cancer resistance protein (BCRP) nih.govrsc.orgnih.gov. BCRP is an efflux transporter implicated in MDR in cancer cells rsc.org.
SAR analyses, supported by in silico docking studies, have identified structural elements key to the BCRP inhibitory pharmacophore of this compound, including the methoxy-acetophenone, carboxylic ester, and phenolic residues nih.gov. Understanding these relationships guides the design and synthesis of new derivatives with potentially improved efficacy and selectivity against drug efflux mechanisms ontosight.ai. While this compound itself is less cytotoxic than some other lamellarins like Lamellarin D, its specific activity against efflux pumps makes it a valuable lead for overcoming drug resistance nih.gov.
Elucidation of Underexplored Mechanisms of Action
While this compound is known for reversing BCRP-mediated drug efflux, research continues to explore its full spectrum of mechanisms of action. Lamellarins, in general, are known to induce apoptotic cell death through multi-target mechanisms, including topoisomerase I inhibition, interaction with DNA, and direct effects on mitochondria nii.ac.jpnih.gov. However, specific studies on the mode of action for this compound are less extensive compared to compounds like Lamellarin D rsc.org.
This compound has been shown to exert cytotoxicity through dual mechanisms: inhibition of topoisomerase I by stabilizing DNA-Topo I cleavage complexes and mitochondrial targeting, inducing apoptosis via disruption of mitochondrial membrane potential . Topoisomerase I inhibition is validated using plasmid relaxation assays and immunofluorescence to detect DNA damage foci (γ-H2AX), while mitochondrial effects are assessed via JC-1 staining for membrane depolarization and cytochrome c release assays . Further research is needed to fully elucidate the intricate molecular pathways influenced by this compound and its analogues, especially those beyond MDR reversal. Some studies on pyrazole-based this compound analogues have indicated that cell death was triggered in a non-necrotic manner mediated mainly by G2/M-phase arrest rsc.org.
Exploration of New Therapeutic Avenues
The diverse biological activities observed within the lamellarin family suggest potential therapeutic avenues beyond cancer, and research is exploring these possibilities for this compound and its analogues. While primarily studied for its role in reversing MDR in cancer, the broader activities of lamellarins, including antiviral and protein kinase inhibition, open doors for exploring new applications nii.ac.jpnih.govnih.gov.
Lamellarins have shown activity against HIV-1 integrase, and molecular docking studies of lamellarin analogues offer potential for developing new HIV therapies by targeting the strand transfer complex visbio.co.thnih.gov. Although this compound's direct antiviral activity is less documented than some other lamellarins like Lamellarin α 20-sulfate, the exploration of its analogues within this context is a promising direction nih.gov. The potential for lamellarins to inhibit various protein kinases relevant to cancer also suggests their utility in targeting specific signaling pathways involved in disease progression nii.ac.jpnih.gov.
Integration of Computational Chemistry in Lamellarin Research
Computational chemistry plays an increasingly vital role in accelerating lamellarin research, particularly in understanding interactions with biological targets and guiding the design of novel compounds. Techniques such as molecular docking and molecular dynamics simulations are employed to predict how lamellarin analogues interact with enzymes like HIV-1 integrase and to study their stability within binding pockets visbio.co.thresearchgate.netchemrxiv.org.
Q & A
Q. What are the primary mechanisms of action underlying Lamellarin O’s anticancer activity?
this compound exerts cytotoxicity through dual mechanisms: (1) inhibition of topoisomerase I (Topo I) by stabilizing DNA-Topo I cleavage complexes, and (2) mitochondrial targeting, inducing apoptosis via disruption of mitochondrial membrane potential. Methodologically, Topo I inhibition is validated using plasmid relaxation assays and immunofluorescence to detect DNA damage foci (γ-H2AX) . Mitochondrial effects are assessed via JC-1 staining for membrane depolarization and cytochrome c release assays .
Q. How is this compound structurally characterized, and what analytical techniques are critical for its identification?
Structural elucidation relies on high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₂₇H₂₃NO₆) and NMR spectroscopy to resolve its polyaromatic pyrrole framework. Key NMR signals include aromatic protons (δ 7.79–6.69 ppm) and oxymethyl groups (δ 3.88–3.99 ppm). Sulfated derivatives (e.g., this compound 4′′-sulfate) show distinct ¹³C shifts in sulfated positions (Δδ ~3–5 ppm) .
Q. What synthetic strategies are employed for this compound and its analogues?
Total synthesis often involves pyrrole ring construction via 1,3-dipolar cycloaddition or biomimetic pathways, followed by lactonization and functionalization. For example, Boger et al. (1999) used heterocyclic azadiene Diels–Alder reactions to assemble the core structure . Modifications like pyrazole substitution improve metabolic stability by altering electron density in the pyrrole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., SW620 vs. HCT116 cells) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein) or Topo I isoforms. To address this:
- Perform ABC transporter inhibition assays (e.g., verapamil co-treatment) to assess multidrug resistance .
- Quantify Topo I expression via Western blot or qPCR in resistant vs. sensitive cell lines .
- Use isogenic cell pairs (e.g., SW620 and its drug-resistant subline SW620/Ad300) to isolate resistance mechanisms .
Q. What structural modifications enhance this compound’s selectivity for EGFR T790M/L858R mutations in non-small cell lung cancer?
Azalamellarins, synthesized by replacing the pyrrole ring with pyrazole, show enhanced inhibition of EGFR mutant cells. Key steps include:
- Molecular docking to predict binding affinity to EGFR’s ATP pocket.
- Functionalizing the A-ring with hydrophilic groups (e.g., glycosides) to improve solubility and target engagement .
- Validating selectivity via proliferation assays in EGFR-mutant (H1975) vs. wild-type (A549) cell lines .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed in this compound derivatives?
- Chemical modification : Introduce sulfonate or glycoside groups (e.g., this compound 4′′-sulfate) to enhance hydrophilicity .
- Formulation strategies : Use lipid nanoparticles or cyclodextrin complexes to improve bioavailability .
- In silico modeling : Predict logP and solubility via software like Schrödinger’s QikProp, prioritizing derivatives with optimal ADME profiles .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound analogues?
- Systematic substitution : Synthesize derivatives with modifications at the 3,4,5-positions of the pyrrole ring and test cytotoxicity in panels of cancer cell lines .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with Topo I inhibition .
- Mechanistic profiling : Compare mitochondrial depolarization kinetics (via TMRE staining) and Topo I inhibition across analogues .
Critical Considerations for Experimental Design
- Control experiments : Include camptothecin (Topo I inhibitor) and oligomycin (mitochondrial inhibitor) as positive controls in mechanistic studies .
- Data reproducibility : Validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with synthetic standards .
- Ethical reporting : Disclose conflicting data (e.g., variable cytotoxicity in sulfated derivatives) and propose hypotheses for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
